1-(4-chloro-1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid
CAS No.:
Cat. No.: VC19962735
Molecular Formula: C11H13ClN2O3
Molecular Weight: 256.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13ClN2O3 |
|---|---|
| Molecular Weight | 256.68 g/mol |
| IUPAC Name | 1-(4-chloro-1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H13ClN2O3/c12-8-4-9(13-5-8)10(15)14-3-1-2-7(6-14)11(16)17/h4-5,7,13H,1-3,6H2,(H,16,17) |
| Standard InChI Key | GXZVHCHPXSTRRM-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CN(C1)C(=O)C2=CC(=CN2)Cl)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring (a six-membered amine heterocycle) conjugated to a 4-chloro-1H-pyrrole-2-carbonyl group via an amide linkage. The carboxylic acid substituent at the 3-position of the piperidine ring enhances its polarity, influencing solubility and bioavailability. Key structural attributes include:
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Chlorine substitution at the 4-position of the pyrrole ring, which modulates electronic properties and steric interactions.
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Planar pyrrole moiety, enabling π-π stacking with aromatic residues in biological targets.
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Flexible piperidine ring, allowing conformational adaptability during binding .
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 256.68 g/mol |
| IUPAC Name | 1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid |
| Canonical SMILES | C1CC(CN(C1)C(=O)C2=CC(=CN2)Cl)C(=O)O |
| InChIKey | GXZVHCHPXSTRRM-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves multi-step sequences starting from pyrrole and piperidine precursors:
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Chlorination: Introduction of chlorine at the 4-position of pyrrole using -chlorosuccinimide (NCS) under controlled conditions .
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Acylation: Coupling the chlorinated pyrrole-2-carboxylic acid with piperidine-3-carboxylic acid via activation with carbodiimides (e.g., EDC/HOBt).
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Purification: Chromatographic separation or recrystallization to achieve >95% purity .
Challenges and Solutions
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Regioselectivity: Chlorination at the 4-position is favored due to the electron-donating effects of the pyrrole nitrogen, but competing reactions may occur. Microwave-assisted synthesis has been employed to enhance yield and selectivity .
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Stability: The carboxylic acid group is prone to decarboxylation under acidic conditions. Stabilization via esterification during synthesis, followed by hydrolysis, mitigates this issue .
| Target | Activity (IC/MIC) | Mechanism |
|---|---|---|
| Mycobacterium tuberculosis | 3.7 µg/mL | Mycolic acid biosynthesis inhibition |
| Sindbis virus | 0.5 µM | Replication inhibition |
| XOR | 0.6 nM | Mixed-type inhibition |
Structure-Activity Relationship (SAR) Insights
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Piperidine Modifications: Bulky substituents (e.g., adamantyl) at the piperidine nitrogen improve antimicrobial activity by 100-fold .
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Pyrrole Substitutions: Electron-withdrawing groups (Cl, F) at the 4-position enhance metabolic stability and target affinity. Conversely, electron-donating groups (OMe) reduce potency .
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Carboxylic Acid Role: The free acid is critical for hydrogen bonding with aspartate residues in enzymatic targets, as methylation abolishes activity .
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